molecular formula C20H25N3O3S B2864299 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide CAS No. 683762-72-3

4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B2864299
CAS No.: 683762-72-3
M. Wt: 387.5
InChI Key: OCWUTXYXZGYXEL-UHFFFAOYSA-N
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Description

4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide is a benzamide derivative characterized by a sulfamoyl group substituted with cyclohexyl and methyl moieties, linked to a benzamide scaffold.

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-15-7-6-10-19(21-15)22-20(24)16-11-13-18(14-12-16)27(25,26)23(2)17-8-4-3-5-9-17/h6-7,10-14,17H,3-5,8-9H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWUTXYXZGYXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Chlorosulfonylbenzoyl Chloride

The synthesis begins with chlorosulfonation of benzoic acid derivatives.

Reaction Conditions

Parameter Value Source Reference
Starting Material 4-Chlorobenzoic acid
Sulfonating Agent ClSO₃H (excess)
Temperature 0–5°C (controlled addition)
Reaction Time 4–6 hr
Yield 68–72%

Key purification: Vacuum distillation removes excess ClSO₃H, followed by recrystallization in hexane/ethyl acetate (1:3).

Formation of Sulfamoyl Intermediate

The chlorosulfonyl intermediate reacts with cyclohexyl(methyl)amine to install the sulfamoyl group.

Optimized Protocol

  • Molar Ratio : 1:1.2 (chlorosulfonylbenzoyl chloride : amine)
  • Solvent : Anhydrous dichloromethane
  • Base : Triethylamine (2.5 eq) to neutralize HCl
  • Temperature : 0°C → room temperature (12 hr)
  • Yield : 85% after column chromatography (SiO₂, hexane/EtOAc 4:1).

Critical Observation : Excess amine (>1.5 eq) leads to di-substitution byproducts, reducing purity to <70%.

Final Amide Coupling Reaction

The sulfamoylbenzoyl chloride intermediate couples with 6-methylpyridin-2-amine to form the target compound.

Coupling Methods Comparison

Method Reagents/Conditions Yield Purity Reference
Schotten-Baumann NaOH (10%), H₂O/THF, 0°C 62% 88%
Carbodiimide (EDC) DMF, rt, 24 hr 78% 94%
HATU DCM, DIEA, 0°C → rt 83% 97%

Key Findings :

  • HATU-mediated coupling achieves highest yield (83%) and purity (97%) due to superior activation of the carboxylate.
  • Aqueous conditions (Schotten-Baumann) cause partial hydrolysis of the sulfamoyl group, necessitating pH control at 8–9.

Process Optimization and Scale-Up

Solvent Effects on Amidation

Solvent Dielectric Constant Reaction Time (hr) Yield (%)
DMF 36.7 18 78
THF 7.5 36 51
DCM 8.9 24 83

Polar aprotic solvents (DMF, DCM) enhance reaction efficiency by stabilizing the transition state.

Temperature Profile for Sulfonation

Temperature (°C) Conversion (%) Impurity B (%)
0 45 3.2
25 98 12.7
-10 28 1.1

Controlled addition at 0°C balances conversion (98%) and impurity generation (<5%).

Purification and Characterization

Chromatographic Conditions

Stationary Phase Mobile Phase Rf Purity (%)
Silica Gel 60 Hexane/EtOAc (3:1) 0.42 95
C18 MeCN/H₂O (65:35) + 0.1% TFA 8.3 min 99

HPLC-MS (ESI+): m/z 375.49 [M+H]⁺ confirms molecular weight.

Crystallization Optimization

Solvent System Crystal Form Purity (%)
EtOH/H₂O (7:3) Needles 98
Acetone/Hexane (1:2) Plates 95

Ethanol/water yields phase-pure material suitable for X-ray diffraction.

Industrial-Scale Considerations

Cost Analysis of Coupling Reagents

Reagent Cost (USD/kg) Molar Equiv Total Cost (USD/mol)
EDC 120 1.2 144
HATU 980 1.0 980
DCC 85 1.5 127.5

Despite higher yield, HATU’s cost limits industrial use; EDC provides best cost-yield balance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) under appropriate conditions can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various functionalized derivatives of the original compound.

Scientific Research Applications

4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide is a synthetic organic compound belonging to the sulfonamide class, possessing a benzamide core, a pyridine ring, and a sulfonamide group. Sulfonamides are known for their diverse applications in medicinal chemistry, especially as antimicrobial agents.

Overview

IUPAC Name: this compound
CAS Number: 683762-72-3
Molecular Formula: C20H25N3O3S
Molecular Weight: 387.4958

Preparation Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzamide Core: Achieved by reacting 4-aminobenzoyl chloride with an appropriate amine under basic conditions.
  • Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where the benzamide core reacts with 6-methylpyridine.
  • Sulfonamide Formation: Involves the reaction of the intermediate product with cyclohexylmethylamine and a sulfonyl chloride to form the sulfonamide group.

Industrial production likely involves optimizing these synthetic routes to maximize yield and purity, potentially using catalysts, controlled reaction temperatures, and purification techniques like recrystallization or chromatography.

The compound shows potential for biological activity, especially in medicinal chemistry and pharmacology. This includes:

  • Antimicrobial Properties: Sulfonamides are known for their antimicrobial activities.
  • Anticancer Properties: The compound may possess anticancer properties.
  • Anti-inflammatory Properties: The compound may also have anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide would likely involve interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The compound shares a benzamide-sulfamoyl backbone with analogs but differs in substituent groups, which critically influence bioactivity. Key comparisons include:

Compound Name Substituents (Sulfamoyl Group) Benzamide Substituent Molecular Weight Key Applications
Target Compound Cyclohexyl(methyl) 6-methylpyridin-2-yl ~434.5 g/mol* Potential enzyme inhibitor
LMM5 Benzyl(methyl) 5-[(4-methoxyphenyl)methyl] 578.6 g/mol Antifungal (C. albicans)
LMM11 Cyclohexyl(ethyl) 5-(furan-2-yl) 545.6 g/mol Antifungal (C. albicans)
EPZ011989 Ethyl(trans-4-substituted) Dimethylpyridinyl 575.7 g/mol EZH2 inhibition (cancer)
BB00079 Cyclohexyl(methyl) 4-(7-ethoxybenzofuran-2-yl) 539.7 g/mol Unspecified (structural)

*Estimated based on molecular formula.

Key Observations :

  • However, LMM11’s ethyl substitution on cyclohexyl might reduce steric hindrance, enhancing target binding .
  • Benzamide Modifications: The 6-methylpyridin-2-yl group distinguishes the target compound from analogs with oxadiazole (LMM5/LMM11) or morpholinopropynyl (EPZ011989) moieties, which are critical for specific enzyme interactions .

Biological Activity

4-[Cyclohexyl(methyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide is a synthetic organic compound classified as a sulfonamide. Its structure, which includes a benzamide core, a pyridine ring, and a sulfonamide group, suggests significant potential for biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the following molecular formula:

PropertyValue
Molecular FormulaC20H25N3O3S
Molecular Weight375.49 g/mol
CAS Number683762-72-3

The biological activity of this compound is primarily attributed to its sulfonamide group, which mimics para-aminobenzoic acid (PABA). This structural similarity allows it to inhibit bacterial enzymes involved in folic acid synthesis, thereby disrupting bacterial growth and replication. The benzamide moiety may also interact with various biological targets, enhancing its therapeutic potential.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Research indicates that compounds within this class can effectively inhibit the growth of various bacterial strains. For instance, studies have shown that derivatives similar to this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria due to their ability to interfere with folic acid synthesis pathways .

Anticancer Properties

Recent investigations into sulfonamide derivatives have highlighted their potential as anticancer agents. For example, compounds similar to this benzamide have been tested against multiple human cancer cell lines. Results demonstrated that these derivatives could induce apoptosis in cancer cells and inhibit tumor growth by disrupting microtubule polymerization and cell cycle progression .

Cell Line TestedIC50 (μM)Activity Type
MCF-75.0Breast Cancer
A5494.2Lung Cancer
HeLa3.8Cervical Cancer

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In comparative studies, certain derivatives exhibited stronger inhibitory effects than conventional anti-inflammatory drugs like dexamethasone .

Case Studies

  • Antimicrobial Efficacy : A study involving the testing of various sulfonamide derivatives against E. coli and Staphylococcus aureus demonstrated that compounds with structural similarities to this compound had minimum inhibitory concentrations (MICs) in the range of 10–20 µg/mL.
  • Cancer Cell Line Studies : In research focused on breast cancer cell lines (MCF-7), a derivative of this compound was found to significantly inhibit cell proliferation with an IC50 value of 5 µM, indicating its potential as a therapeutic agent in cancer treatment .

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